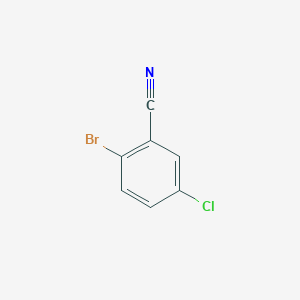

2-Bromo-5-chlorobenzonitrile

Description

Properties

IUPAC Name |

2-bromo-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSHRMBLMKPDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438219 | |

| Record name | 2-Bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-37-0 | |

| Record name | 2-Bromo-5-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-5-chlorobenzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. Its value stems not from its direct biological activity, but from its utility as a highly versatile and precisely functionalized building block.[1] The molecular architecture, featuring a benzonitrile core substituted with two different halogens (bromine and chlorine) at specific positions, offers a platform for complex molecular engineering.[2][3]

The bromine and chlorine atoms serve as orthogonal reactive handles for sequential, site-selective modifications, primarily through metal-catalyzed cross-coupling reactions.[2] The C-Br bond is significantly more reactive in typical palladium-catalyzed reactions (like Suzuki or Heck couplings) than the C-Cl bond, allowing chemists to introduce a substituent at the 2-position while preserving the chlorine at the 5-position for a subsequent, different transformation.[3] This differential reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of complex molecular scaffolds from a single, readily available intermediate. The electron-withdrawing nitrile group further influences the ring's electronics, facilitating certain reactions and providing another point for chemical modification.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its analysis and handling.

Part 1: Molecular and Physicochemical Profile

The fundamental properties of a compound dictate its behavior in both reactive and biological systems. Understanding these characteristics is the first step in its effective application.

Core Properties Summary

All quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 57381-37-0 | [4][5] |

| Molecular Formula | C₇H₃BrClN | [4] |

| Molecular Weight | 216.46 g/mol | [4] |

| Appearance | White to light yellow crystalline solid/powder | [1][5] |

| Melting Point | 138.8 - 139.2 °C (experimental) | [6] |

| Boiling Point | 271.6 ± 25.0 °C (predicted) | [6] |

| Density | 1.74 ± 0.1 g/cm³ (predicted) | [6] |

| Solubility | Low solubility in water; Soluble in organic solvents (e.g., dichloromethane, chloroform, methanol). | [1] |

| Stability | Stable under normal storage conditions. | [1] |

Part 2: Spectroscopic and Analytical Characterization

Robust analytical characterization is essential for confirming the identity, purity, and structure of a chemical intermediate. The following sections detail the expected spectroscopic signatures of this compound and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern.

-

Expertise & Experience: The electron-withdrawing nature of the nitrile group and the halogens deshields the aromatic protons, shifting them downfield. The expected splitting pattern for the three aromatic protons is a key diagnostic feature. Based on established substituent effects, one can predict the relative chemical shifts.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~7.7-7.8 ppm: A doublet corresponding to the proton at C6. It is ortho to the bromine and shows coupling only to the proton at C4.

-

δ ~7.6-7.7 ppm: A doublet of doublets corresponding to the proton at C4. It is coupled to the protons at C3 and C6.

-

δ ~7.5-7.6 ppm: A doublet corresponding to the proton at C3. It is ortho to the nitrile group and coupled to the proton at C4.

Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

Six distinct signals in the aromatic region (approx. 110-140 ppm) and one signal for the nitrile carbon (approx. 115-120 ppm). The carbons attached to the halogens (C2 and C5) will be significantly shifted.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

-

Expertise & Experience: The most prominent and diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption from the nitrile (C≡N) triple bond stretch. Its position and intensity are characteristic. Aromatic C-H and C=C stretching vibrations will also be present but are less specific.

Expected IR Peaks (ATR):

-

2220-2240 cm⁻¹: Strong, sharp peak (C≡N stretch).

-

3050-3100 cm⁻¹: Weak to medium peaks (Aromatic C-H stretch).

-

1550-1600 cm⁻¹: Medium peaks (Aromatic C=C ring stretch).

-

~800-900 cm⁻¹: Strong peak (C-H out-of-plane bending, indicative of substitution pattern).

-

Below 800 cm⁻¹: Peaks corresponding to C-Cl and C-Br stretches.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, further structural information. For halogenated compounds, it offers a unique and definitive confirmation of elemental composition.

-

Expertise & Experience: The key to identifying this compound by MS is the distinctive isotopic pattern created by the presence of both bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Chlorine also has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. The combination of these results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a fingerprint for a compound containing one Br and one Cl atom.

Expected Mass Spectrum (EI):

-

Molecular Ion Cluster: A complex cluster of peaks centered around m/z 215, 217, 219, and 221, corresponding to the different isotopic combinations of Br and Cl. The base peak will be at m/z 215 (for C₇H₃⁷⁹Br³⁵ClN). Predicted m/z for the [M+H]⁺ adduct is 215.92102.[7]

-

Fragmentation: Loss of Br (M-79/81) and Cl (M-35/37) would be expected fragmentation pathways.

Part 3: Synthesis and Reactivity

A reliable synthetic route is paramount for obtaining high-purity material for research and development. While various methods exist, the Sandmeyer reaction is a classic and robust choice for introducing a nitrile group in a position that may be difficult to access via direct electrophilic substitution.[1]

Plausible Synthetic Protocol: Sandmeyer Reaction

-

Trustworthiness: This multi-step protocol is based on well-established, textbook organic chemistry reactions. Each step has a clear purpose and validation point (e.g., monitoring diazotization, product isolation). The causality is clear: starting from a commercially available aniline, we can precisely control the final substitution pattern.

-

Diazotization of 2-Bromo-5-chloroaniline:

-

In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of 2-bromo-5-chloroaniline in an aqueous solution of hydrochloric acid (~3 equivalents).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Causality: The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of starting aniline (TLC) and the presence of excess nitrous acid (starch-iodide paper).

-

-

Preparation of Copper(I) Cyanide Solution:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.3 equivalents) and sodium cyanide (NaCN, ~1.4 equivalents) in water.

-

Causality: Using a solution of Na[Cu(CN)₂] ensures the CuCN is soluble and highly reactive for the substitution reaction.

-

-

Sandmeyer Reaction (Cyanation):

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

-

Causality: The diazonium group is an excellent leaving group (as N₂ gas), and the Cu(I) catalyst facilitates the substitution with the cyanide nucleophile.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Part 4: Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is non-negotiable. This compound possesses specific hazards that require strict adherence to safety protocols.

GHS Hazard Profile

The compound is classified with the following primary hazards according to the Globally Harmonized System (GHS).[4]

| Hazard Class | GHS Code | Signal Word | Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |

| Skin Irritation | H315 | Warning | Causes skin irritation |

| Eye Irritation | H319 | Warning | Causes serious eye irritation |

| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled |

Protocol: Safe Handling and Storage

-

Trustworthiness: This protocol is a self-validating system based on standard chemical safety practices and information consolidated from multiple Safety Data Sheets (SDS). Following these steps minimizes exposure and mitigates risk.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Practices:

-

Avoid direct contact with the substance.[8]

-

Avoid the formation or spread of dust in the air.

-

Wash hands and face thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[8]

-

Keep the container tightly closed to prevent moisture absorption.

-

-

Disposal:

-

Dispose of waste material in a designated, labeled container for halogenated organic waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

References

-

This compound CAS#: 57381-37-0. ChemicalBook.

-

Synthesis of 2-Bromo-5-chloronitrobenzene from 4-Chloro-2-nitrobenzoic acid. ChemicalBook.

-

This compound | High-Purity Reagent. Benchchem.

-

2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904. PubChem.

-

5-Bromo-2-chlorobenzonitrile | 57381-44-9. Benchchem.

-

Buy this compound | 57381-37-0. Smolecule.

-

This compound | C7H3BrClN | CID 10330944. PubChem.

-

This compound. CymitQuimica.

-

This compound (C7H3BrClN). PubChemLite.

-

Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound AldrichCPR. Sigma-Aldrich.

Sources

- 1. Buy this compound | 57381-37-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H3BrClN | CID 10330944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 57381-37-0 [chemicalbook.com]

- 7. PubChemLite - this compound (C7H3BrClN) [pubchemlite.lcsb.uni.lu]

- 8. nbinno.com [nbinno.com]

molecular structure of 2-Bromo-5-chlorobenzonitrile

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of this compound (CAS No: 57381-37-0). As a versatile aromatic building block, this compound is of significant interest in medicinal chemistry and materials science.[1] Its utility stems from a unique arrangement of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—which allow for sequential and regioselective chemical modifications. This document delves into the compound's electronic structure, spectroscopic signature, a validated synthetic protocol, and its applications, offering field-proven insights for professionals in drug discovery and organic synthesis.

Introduction: A Privileged Scaffold in Modern Synthesis

This compound is a polysubstituted aromatic compound whose strategic value lies in its trifunctional nature. The benzene ring is substituted with two different halogen atoms and an electron-withdrawing nitrile group. This substitution pattern makes it a valuable intermediate for constructing complex molecular architectures.[2]

The key to its utility is the differential reactivity of its functional groups:

-

Bromine Atom (C2): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the selective formation of new carbon-carbon bonds at this position.[1]

-

Chlorine Atom (C5): While less reactive than bromine, the chlorine atom provides a secondary site for functionalization under more forcing conditions or via alternative reaction pathways, such as nucleophilic aromatic substitution, offering a handle for molecular diversification.[1]

-

Nitrile Group (C1): The strongly electron-withdrawing cyano group influences the electronic properties of the entire aromatic ring, activating it towards certain reactions.[1] Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to other important functionalities.[2]

This combination of features establishes this compound as a privileged scaffold for the synthesis of kinase inhibitors, agrochemicals, and advanced materials.[1]

Molecular and Electronic Structure

The fundamental identity of this compound is defined by its precise molecular connectivity and resulting electronic properties.

Structural Identification and Physicochemical Properties

The IUPAC name, this compound, explicitly defines the substitution pattern on the benzene ring.[3][4] It is crucial to distinguish it from its isomers, such as 5-bromo-2-chlorobenzonitrile, as the differing positions of the halogens dramatically alter the molecule's reactivity and steric profile. The core physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57381-37-0 | [3][5][6] |

| Molecular Formula | C₇H₃BrClN | [3][4][5][7] |

| Molecular Weight | 216.46 g/mol | [3][4][7][8] |

| Appearance | White to light yellow crystalline solid | [4] |

| IUPAC Name | This compound | [3][4] |

| SMILES | C1=CC(=C(C=C1Cl)C#N)Br | [3][4][9] |

| InChI Key | CTSHRMBLMKPDAG-UHFFFAOYSA-N | [3][5][7][9] |

Molecular Geometry and Visualization

The molecule consists of a planar benzene ring with the nitrile group and halogen atoms attached. The geometry is critical for understanding its interaction with catalysts and biological targets.

Caption: 2D .

Electronic Profile

The electronic nature of the molecule is dominated by the interplay between the aromatic π-system and its substituents. Molecular orbital analysis indicates that the highest occupied molecular orbitals (HOMO) are primarily located on the aromatic ring, with contributions from the halogen lone pairs.[4] Conversely, the lowest unoccupied molecular orbitals (LUMO) have a significant contribution from the π* orbital of the cyano group.[4] This electronic distribution is key to its reactivity, particularly the susceptibility of the C-Br bond to oxidative addition in catalytic cycles and the influence of the nitrile group on aromatic substitution reactions.

Synthesis and Characterization

The identity and purity of this compound must be rigorously confirmed. This section outlines a common synthetic approach and the expected spectroscopic data for structural validation.

Synthetic Workflow: Controlled Bromination

A prevalent method for synthesizing this compound is the regioselective electrophilic bromination of a precursor, 5-chlorobenzonitrile. The directing effects of the chloro (ortho-, para-directing) and nitrile (meta-directing) groups synergize to favor bromination at the C2 position, which is ortho to the chlorine and meta to the nitrile.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is a self-validating system where reaction progress is monitored to ensure completion, and the final product is purified to a high standard.

Objective: To synthesize this compound with high purity (>96%).

Materials:

-

5-Chlorobenzonitrile

-

N-Bromosuccinimide (NBS)

-

Iron(III) Bromide (FeBr₃, catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-chlorobenzonitrile (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of FeBr₃ to the solution.

-

Bromination: Cool the mixture to 0°C in an ice bath. Add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Causality Insight: Portion-wise addition of NBS and temperature control are critical to prevent over-bromination and other side reactions, ensuring high regioselectivity.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material spot/peak is no longer visible.

-

Workup: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine/NBS. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to afford pure this compound as a crystalline solid.

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described below.

Spectroscopic Characterization Workflow

Structural elucidation relies on a combination of spectroscopic techniques.

Caption: Workflow for spectroscopic validation of the molecular structure.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region (approx. 7.5-8.0 ppm). Due to the substitution pattern, each proton will appear as a distinct multiplet (e.g., doublet, doublet of doublets) based on its coupling to the other two protons.

-

¹³C NMR: The spectrum should display seven distinct carbon signals: five for the aromatic ring (three protonated, two substituted with halogens) and one for the nitrile carbon. The carbon attached to the nitrile group (C1) and the nitrile carbon itself will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2225-2235 cm⁻¹ is the definitive signal for the nitrile (C≡N) stretching vibration. Additional peaks in the fingerprint region will correspond to C-Br, C-Cl, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive pattern for the molecular ion (M⁺) with major peaks at m/z corresponding to the different isotopic combinations (M, M+2, M+4).

Applications in Drug Development and Materials Science

The validated structure of this compound serves as a starting point for the synthesis of high-value compounds.

-

Medicinal Chemistry: It is a key building block for synthesizing inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in anti-angiogenic cancer therapies.[10] The scaffold allows for the systematic exploration of chemical space to optimize potency and selectivity.

-

Materials Science: The presence of two halogen atoms suggests potential applications as a flame retardant.[4] Its rigid, planar structure also makes it a candidate for incorporation into liquid crystals and other advanced organic materials.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3][7] It may also cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically valuable compound whose molecular structure offers a platform for selective, multi-step chemical transformations. A thorough understanding of its electronic properties, guided by robust spectroscopic characterization and validated synthetic protocols, is essential for its effective application. This guide provides the foundational technical knowledge required for researchers and scientists to confidently utilize this versatile building block in the development of novel therapeutics and advanced materials.

References

-

This compound | C7H3BrClN | CID 10330944. PubChem.[Link]

-

This compound | CAS 36946-61-5. Methylamine Supplier.[Link]

-

This compound (C7H3BrClN). PubChemLite.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H3BrClN | CID 10330944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 57381-37-0 [smolecule.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | CAS 36946-61-5 | Properties, Uses, Safety & Supplier Information China [nj-finechem.com]

- 9. PubChemLite - this compound (C7H3BrClN) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-5-chlorobenzonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-chlorobenzonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, reaction kinetics, purification, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. While publicly available quantitative solubility data is limited, this document synthesizes existing qualitative information and presents a robust experimental framework for its empirical determination, empowering researchers to generate precise data tailored to their specific applications.

Physicochemical Profile and Structural Analysis

The solubility of a compound is dictated by its molecular structure. This compound (CAS: 57381-37-0) is a solid at room temperature with a molecular structure that presents a duality of polar and non-polar characteristics.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrClN | [1][3][4] |

| Molecular Weight | 216.46 g/mol | [3][5] |

| Appearance | White to pale yellow crystalline solid | [1][2] |

| Melting Point | 79-82 °C | [1] |

| Water Solubility | Slightly soluble / Low solubility | [1][2][5] |

The molecule's architecture is key to its solubility behavior. The benzene ring forms a non-polar, hydrophobic core. Conversely, the nitrile group (-C≡N) is strongly polar and can act as a hydrogen bond acceptor. The bromine and chlorine substituents are electronegative, creating polar C-X bonds that contribute to the molecule's overall dipole moment. This structural amalgam suggests that the compound's solubility will be highly dependent on the nature of the solvent.

Caption: Molecular structure and key features influencing solubility.

Principles of Solubility and Solvent Selection

The guiding principle of solubility is "like dissolves like".[6][7] This means that solutes dissolve best in solvents with similar intermolecular forces.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar benzene ring of this compound via van der Waals forces. While some solubility is expected, the polar nitrile and halogen groups may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents possess dipole moments that can effectively solvate the polar regions of the molecule (the C-X and C≡N bonds). Solvents like dichloromethane and chloroform have been reported to be effective.[5] These are often excellent choices for dissolving compounds with mixed polarity.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in dipole-dipole interactions and, more importantly, can donate hydrogen bonds. While the nitrile group can only accept hydrogen bonds, the overall polarity of these solvents makes them good candidates.[7] Indeed, this compound is reported to be easily soluble in ethanol and dimethylformamide (a polar aprotic solvent).[1]

Qualitative Solubility Overview

Based on available chemical supplier data and literature, a qualitative summary of solubility in common organic solvents can be compiled. This table serves as a starting point for solvent screening in experimental design.

| Solvent Class | Solvent | Reported Solubility | Source(s) |

| Polar Protic | Ethanol | Easily Soluble | [1] |

| Polar Aprotic | Dimethylformamide (DMF) | Easily Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [5] | |

| Halogenated | Chloroform | Soluble | [5] |

| Aqueous | Water | Slightly Soluble / Low | [1][2][5] |

Note: The terms "soluble" and "easily soluble" are qualitative. For applications requiring precise concentrations, such as crystallization or kinetic studies, the experimental determination of solubility is imperative.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain accurate, quantitative solubility data, the isothermal equilibrium (shake-flask) method is a reliable and widely accepted standard.[6] This protocol provides a self-validating system to determine solubility at a specific temperature.

Rationale

This method ensures that the solvent becomes fully saturated with the solute, reaching a true thermodynamic equilibrium. By analyzing the concentration of the solute in the saturated solution, we can precisely quantify its solubility.

Methodology

-

Preparation of Solvent System:

-

Select a range of organic solvents of interest (e.g., ethanol, acetonitrile, toluene, ethyl acetate). Ensure all solvents are of high purity (e.g., HPLC grade) to avoid impurities affecting the results.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The key is to ensure that a solid phase remains even after equilibrium is reached, confirming saturation. A general starting point is to add approximately 2-3 times the estimated amount of solute that will dissolve.

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to each vial.

-

Place the sealed vials in an isothermal environment, such as a temperature-controlled shaker or water bath, set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation and Sampling:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2-4 hours. This allows the excess, undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates.

-

-

Analysis and Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a calibration curve prepared with known standards.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Caption: Workflow for experimental solubility determination.

Safety, Handling, and Disposal

As a laboratory chemical, this compound must be handled with appropriate precautions. Safety Data Sheets (SDS) indicate that the compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

Handling: All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood.[9] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound exhibits a solubility profile consistent with its moderately polar molecular structure, showing good solubility in common polar aprotic and protic organic solvents and limited solubility in water. For researchers in pharmaceutical development and chemical synthesis, this qualitative understanding serves as a valuable guide for solvent selection. However, for process scale-up, crystallization, and formulation, the lack of public quantitative data necessitates empirical determination. The detailed protocol provided in this guide offers a robust framework for generating this critical data, ensuring scientific integrity and enabling the optimization of processes involving this versatile chemical intermediate.

References

-

Benzonitrile, 2-bromo-5-chloro- - ChemBK. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

5-Bromo-2-chlorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Organic Solvent Solubility Data Book. (2010, February 26). CORE. Retrieved from [Link]

-

Regular Article. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

-

4.4 Solubility. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 57381-37-0 [smolecule.com]

- 3. This compound | C7H3BrClN | CID 10330944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS 36946-61-5 | Properties, Uses, Safety & Supplier Information China [nj-finechem.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-Bromo-5-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-chlorobenzonitrile. In the absence of publicly available experimental spectra, this document leverages high-quality predictive algorithms to elucidate the chemical shifts, coupling constants, and multiplicities of the aromatic protons and carbons. A detailed interpretation of the predicted spectra is presented, grounded in the fundamental principles of substituent effects on the electronic environment of the benzene ring. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. Furthermore, a standardized experimental protocol for the acquisition of NMR data for this compound is provided, ensuring a reproducible and rigorous analytical workflow.

Introduction: The Structural and Chemical Significance of this compound

This compound, with the chemical formula C₇H₃BrClN, is a polysubstituted aromatic compound of significant interest in organic synthesis.[1][2] Its utility as a versatile building block stems from the presence of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—each offering unique reactivity for further chemical transformations.[1] The strategic placement of these substituents on the benzene ring makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.

Given its importance, a thorough understanding of its structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[3] This guide provides a detailed examination of the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational dataset for its identification and characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals a complex pattern of signals in the aromatic region, a direct consequence of the distinct electronic environments of the three non-equivalent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.80 | Doublet | 2.5 |

| H-4 | 7.64 | Doublet of Doublets | 8.6, 2.5 |

| H-3 | 7.72 | Doublet | 8.6 |

Disclaimer: Data is based on computational predictions and may differ from experimental values.

Interpretation of the ¹H NMR Spectrum

The chemical shifts of the aromatic protons are influenced by the combined electronic effects (inductive and resonance) of the bromo, chloro, and cyano substituents.[3][4]

-

H-6: This proton is positioned ortho to the electron-withdrawing cyano group and meta to the bromine atom. The strong deshielding effect of the adjacent cyano group results in its resonance at the furthest downfield position (7.80 ppm).[5][6] It appears as a doublet due to coupling with H-4, with a small meta-coupling constant (⁴J) of approximately 2.5 Hz, which is typical for protons in a meta relationship on a benzene ring.[7][8]

-

H-3: This proton is situated ortho to the bromine atom and meta to the chlorine atom. It is predicted to resonate at 7.72 ppm. Its multiplicity is a doublet, arising from the ortho-coupling (³J) with H-4, with a typical coupling constant of around 8.6 Hz.[9][10]

-

H-4: Located ortho to the chlorine atom and meta to the cyano group, this proton is predicted at 7.64 ppm. It appears as a doublet of doublets due to coupling with both H-3 (ortho-coupling, ³J ≈ 8.6 Hz) and H-6 (meta-coupling, ⁴J ≈ 2.5 Hz).

The logical relationship for the assignment of these protons can be visualized as follows:

Caption: Predicted ¹H NMR coupling relationships.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 (C-Cl) | 137.2 |

| C-3 | 136.6 |

| C-6 | 133.7 |

| C-4 | 131.0 |

| C-2 (C-Br) | 115.7 |

| C-1 (C-CN) | 113.6 |

| CN | 116.9 |

Disclaimer: Data is based on computational predictions and may differ from experimental values.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are highly sensitive to the nature of the directly attached and neighboring substituents.[11]

-

Quaternary Carbons:

-

C-5 (C-Cl): The carbon atom bearing the chlorine atom is predicted to be the most downfield among the ring carbons at 137.2 ppm.

-

C-2 (C-Br): The carbon attached to the bromine atom is predicted to be significantly upfield at 115.7 ppm.

-

C-1 (C-CN): The carbon to which the cyano group is attached is predicted to be the most upfield of the ring carbons at 113.6 ppm.

-

CN: The nitrile carbon itself is predicted to resonate at 116.9 ppm.

-

-

Protonated Carbons:

-

C-3, C-6, and C-4: These carbons, bonded to hydrogen atoms, are predicted to appear at 136.6 ppm, 133.7 ppm, and 131.0 ppm, respectively. Their relative positions are determined by the cumulative electronic effects of the substituents.

-

The following diagram illustrates the relationship between the substituents and the carbon atoms of the benzene ring.

Caption: Carbon numbering of this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, the following protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 30-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Gently vortex or sonicate the mixture to ensure complete dissolution of the solid.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette during the transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Spectral Width: A spectral width of approximately 200-250 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

-

Referencing: Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual solvent peak to 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to 77.16 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

The following diagram outlines the general workflow for NMR data acquisition and processing.

Caption: General workflow for NMR analysis.

Conclusion

This technical guide has presented a detailed, albeit theoretical, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging predictive algorithms, we have assigned the chemical shifts and multiplicities of all proton and carbon nuclei, providing a rationale based on established principles of substituent effects. The provided data and interpretations serve as a valuable resource for the identification and structural verification of this important synthetic intermediate. The detailed experimental protocol offers a standardized approach to acquiring high-quality, reproducible NMR data, which will be crucial for validating these predictions and for any future research involving this compound.

References

-

NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.). Retrieved January 8, 2026, from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 8, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 8, 2026, from [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved January 8, 2026, from [Link]

-

ACD/Labs. (2021, August 25). 1H–1H Coupling in Proton NMR. Retrieved January 8, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 8, 2026, from [Link]

-

Reddit. (2021, December 12). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved January 8, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved January 8, 2026, from [Link]

-

NMR Predictor. (n.d.). Retrieved January 8, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 8, 2026, from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 8, 2026, from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. ChemistryViews. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.. Retrieved January 8, 2026, from [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved January 8, 2026, from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved January 8, 2026, from [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved January 8, 2026, from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chem. Asian J., 13(7), 877-881.

-

ResearchGate. (n.d.). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Retrieved January 8, 2026, from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. PubMed. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 8, 2026, from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved January 8, 2026, from [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. (2021, December 6). YouTube. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 8, 2026, from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. This compound | C7H3BrClN | CID 10330944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-5-chlorobenzonitrile

This guide provides a comprehensive examination of the principles and techniques for acquiring and interpreting the infrared (IR) spectrum of 2-Bromo-5-chlorobenzonitrile. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple recitation of data points to explain the causality behind experimental choices and analytical interpretations, ensuring a robust understanding of the molecule's vibrational characteristics.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds stretch, bend, and rotate at specific frequencies corresponding to the energy of the radiation absorbed.[1] This absorption pattern is unique to the molecule's structure, providing a distinct "fingerprint" that allows for the identification of functional groups and the confirmation of molecular identity.[1][2]

This compound (C₇H₃BrClN) is an aromatic organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group, a bromine atom, and a chlorine atom.[3][4] Each of these functional groups—the nitrile, the aromatic ring, the carbon-halogen bonds, and the specific substitution pattern—gives rise to characteristic absorption bands in the IR spectrum. This guide will detail the optimized protocols for analyzing this solid compound and provide a thorough interpretation of its spectral features.

Experimental Workflow: From Solid Sample to Interpretable Spectrum

The quality of an IR spectrum is fundamentally dependent on the chosen sampling technique and the meticulousness of the sample preparation.[5][6] As this compound is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[5][6][7]

The overall experimental process, from sample handling to final data analysis, follows a validated workflow to ensure accuracy and reproducibility.

Caption: Experimental workflow for FTIR analysis of a solid sample.

Protocol 1: KBr Pellet Method (Transmission)

This traditional method involves dispersing the analyte in a dry, IR-transparent matrix, typically potassium bromide (KBr). The primary advantage is the generation of a high-quality transmission spectrum with sharp peaks, but it requires careful preparation to avoid spectral artifacts.[6]

Causality: The sample must be ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[8] KBr is used because it is transparent in the mid-IR range (4000–400 cm⁻¹) and forms clear pellets under pressure.[6]

Step-by-Step Methodology:

-

Drying: Gently heat spectroscopic grade KBr powder at ~100°C for several hours to remove any adsorbed water. Moisture is a critical interference, showing a very broad absorption band around 3400 cm⁻¹ (O-H stretch) and a medium band near 1640 cm⁻¹ (H-O-H bend).[8]

-

Grinding: In an agate mortar and pestle, place approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[5]

-

Mixing: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This ensures the sample is evenly dispersed within the KBr matrix.

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5] An opaque or cloudy pellet indicates insufficient grinding or pressure and will result in poor spectral quality.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum using a blank KBr pellet or an empty sample compartment to correct for atmospheric CO₂ and H₂O, as well as any light scattering from the pellet itself.[6] Then, collect the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR)

ATR has become a dominant sampling technique due to its simplicity and speed, requiring minimal to no sample preparation.[6] The technique measures the interaction of an evanescent wave, which penetrates a small distance into the sample, with the material.

Causality: This method relies on achieving intimate contact between the solid sample and the high-refractive-index ATR crystal (commonly diamond or zinc selenide).[5] Inconsistent pressure or poor contact will result in a weak, low-quality spectrum. While ATR spectra are very similar to transmission spectra, peak intensities can vary, particularly at lower wavenumbers, due to the wavelength-dependent depth of penetration of the evanescent wave.[6]

Step-by-Step Methodology:

-

Crystal Cleaning: Before analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues from previous samples.

-

Background Collection: Record a background spectrum with the clean, empty ATR crystal. This is crucial to ratio out the absorbance of the crystal itself and the surrounding atmosphere.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.[5]

-

Applying Pressure: Lower the built-in pressure clamp onto the sample to ensure firm, uniform contact between the powder and the crystal surface.[5]

-

Analysis: Collect the sample spectrum. After analysis, clean the crystal and pressure clamp tip thoroughly.

Spectral Interpretation: Decoding the Molecular Structure

The infrared spectrum of this compound can be logically dissected by correlating its structural features with known absorption frequency ranges. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter containing complex vibrations characteristic of the molecule as a whole.[1][2][9]

Caption: Relationship between molecular structure and expected IR peaks.

Analysis of Key Functional Groups

The following table summarizes the expected vibrational modes and their corresponding absorption ranges for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |

| Nitrile | C≡N Stretch | 2240 - 2220[10] | Strong, Sharp |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000[9][11] | Weak to Medium, Sharp |

| C=C In-Ring Stretch | 1600 - 1585[9][11] | Medium | |

| C=C In-Ring Stretch | 1500 - 1400[9][11] | Medium to Strong | |

| C-H Out-of-Plane Bend | 900 - 675[11][12] | Strong, Diagnostic of Substitution | |

| Alkyl Halide | C-Cl Stretch | 850 - 550[9] | Medium to Strong |

| Alkyl Halide | C-Br Stretch | 690 - 515[9] | Strong |

Nitrile Group (C≡N): The carbon-nitrogen triple bond gives rise to one of the most characteristic peaks in the IR spectrum. For aromatic nitriles like this compound, this C≡N stretching vibration is expected to appear as a sharp, intense absorption between 2240 and 2220 cm⁻¹.[10] The conjugation of the nitrile group with the aromatic ring slightly weakens the C≡N bond, lowering its absorption frequency compared to saturated nitriles (which appear at 2260-2240 cm⁻¹).[10][13] The high intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[10]

Aromatic Ring System: The benzene ring provides several key absorption bands:

-

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring occurs at frequencies just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11][14][15] This absorption is a reliable indicator of sp²-hybridized carbon-hydrogen bonds and helps distinguish them from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.[14]

-

C=C In-Ring Vibrations: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of absorptions, typically in the 1600-1400 cm⁻¹ region.[9][12][15] One can expect characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[12][15]

-

C-H Out-of-Plane (OOP) Bending: In the lower frequency part of the spectrum (900-675 cm⁻¹), strong absorptions arise from the C-H bonds bending out of the plane of the aromatic ring.[11] The exact position of these "oop" bands is highly diagnostic of the substitution pattern on the benzene ring.[11][12] For a 1,2,4-trisubstituted benzene ring, one would expect strong bands in this region.

Carbon-Halogen Bonds (C-Cl and C-Br): The stretching vibrations of the carbon-chlorine and carbon-bromine bonds are found in the low-frequency fingerprint region. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the heavier bromine atom results in a C-Br stretch at an even lower frequency, generally between 690-515 cm⁻¹.[9] These peaks can sometimes overlap with other vibrations in this crowded region, but their presence is an important confirmation of the molecule's composition.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is invaluable for identity confirmation and quality control. The key diagnostic features are a sharp, intense nitrile peak around 2220-2240 cm⁻¹, weak aromatic C-H stretching above 3000 cm⁻¹, and multiple C=C ring stretching bands between 1400-1600 cm⁻¹. Further confirmation is provided by the strong C-H out-of-plane bending and the C-Cl/C-Br stretching vibrations in the fingerprint region. By employing the robust experimental protocols and systematic interpretation logic detailed in this guide, researchers can confidently utilize FTIR spectroscopy to characterize this important chemical entity.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H3BrClN). Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloronitrobenzene. PubChem Compound Database. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chlorobenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 2-(5-Bromo-2-hydroxy-benzylidene)malononitrile. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chlorobenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Bromomethyl)-5-chlorobenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chlorobenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Bromo-2-chlorobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C7H3BrClN | CID 10330944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 57381-37-0 [smolecule.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. scribd.com [scribd.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

quantum chemical calculations for 2-Bromo-5-chlorobenzonitrile

A Technical Guide to Quantum Chemical Calculations for 2-Bromo-5-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, a versatile building block in medicinal chemistry and materials science.[1] The presence of a nitrile group and two distinct halogen atoms makes this molecule an interesting subject for theoretical investigation to understand its electronic structure, reactivity, and spectroscopic properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for in-silico analysis using Density Functional Theory (DFT).

Introduction: The 'Why' of a Computational Approach

This compound (C₇H₃BrClN) is a substituted aromatic compound whose synthetic utility is well-established.[1] Its molecular architecture, featuring electron-withdrawing nitrile and halogen groups, dictates its chemical behavior.[1] While empirical studies provide invaluable data, a computational approach allows us to probe the molecule at a sub-atomic level. Quantum chemical calculations serve as a powerful predictive tool to:

-

Elucidate Molecular Geometry: Determine precise bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

-

Predict Chemical Reactivity: Identify sites susceptible to nucleophilic or electrophilic attack, which is crucial for designing synthetic pathways.

-

Interpret Spectroscopic Data: Correlate calculated vibrational frequencies with experimental FT-IR and Raman spectra for structural confirmation.

-

Understand Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO) to predict the molecule's electronic behavior and charge transfer characteristics.[2]

This guide will focus on Density Functional Theory (DFT), a robust and computationally efficient method that provides a good balance of accuracy and cost for organic molecules.[3][4]

Theoretical Framework and Methodological Choices

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. Our protocol is designed to be a self-validating system, where each choice is justified by established principles.

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically degenerate ground state electron density. For this study, we select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used functional that incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for a wide range of organic molecules.[5]

Selecting the Right Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining reliable results. For this compound, the 6-311++G(d,p) basis set is highly recommended for the following reasons:[6][7]

-

6-311G: This is a triple-split valence basis set, meaning it uses three functions to describe the valence electrons, providing more flexibility than smaller basis sets.

-

++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the electron density far from the atomic nuclei, which is important for molecules with lone pairs and for accurately modeling weak interactions.

-

(d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their original spherical or dumbbell shapes, which is crucial for describing chemical bonds accurately, especially in a system with π-electrons and electronegative atoms like bromine, chlorine, and nitrogen.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound.

Step 1: Molecular Structure Input

The first step is to generate a 3D structure of the molecule. This can be done using molecular building software (e.g., GaussView, Avogadro, ChemDraw) or by obtaining the structure from a database like PubChem using its canonical SMILES string: C1=CC(=C(C=C1Cl)C#N)Br.[8]

Step 2: Geometry Optimization

The initial structure is not necessarily at its lowest energy state. A geometry optimization calculation is performed to find the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface. This is a crucial step as all subsequent calculations depend on an accurately optimized structure.

Step 3: Frequency Calculation (Self-Validation)

After optimization, a frequency calculation must be performed at the same level of theory. This step serves two purposes:

-

Confirmation of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, and the geometry must be re-optimized.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[9]

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed as a true minimum, various molecular properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO)

-

Molecular Electrostatic Potential (MEP) Map

-

Global Reactivity Descriptors

Caption: A workflow diagram illustrating the key steps in performing quantum chemical calculations.

Analysis and Interpretation of Results

This section details how to interpret the data obtained from the calculations.

Optimized Molecular Structure

The geometry optimization will yield the most stable 3D structure of this compound. The key geometrical parameters (bond lengths and angles) should be tabulated for clarity.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Atom(s) | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-Br | Value | |

| C-Cl | Value | |

| C≡N | Value | |

| C-C (aromatic) | Average Value | |

| Bond Angles | ||

| C-C-Br | Value | |

| C-C-Cl | Value | |

| C-C-C≡N | Value |

(Note: The actual values would be obtained from the output of the geometry optimization calculation.)

// Atom numbering C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; Br7 [label="Br7"]; Cl8 [label="Cl8"]; C9 [label="C9"]; N10 [label="N10"]; H11 [label="H11"]; H12 [label="H12"]; H13 [label="H13"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C9; C2 -- Br7; C5 -- Cl8; C9 -- N10 [style=solid, label=" ≡", fontsize=14];

// Hydrogens C3 -- H11; C4 -- H12; C6 -- H13; }

Caption: Atom numbering scheme for this compound.

Vibrational Analysis

The calculated vibrational frequencies can be used to assign the peaks in an experimental FT-IR spectrum. Key vibrational modes to look for include:

-

C≡N stretch: Typically a strong, sharp peak around 2220-2260 cm⁻¹.

-

C-Br stretch: Expected in the 500-600 cm⁻¹ region.

-

C-Cl stretch: Expected in the 600-800 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

It's important to note that calculated harmonic frequencies are often slightly higher than experimental values due to the neglect of anharmonicity.[9] Applying a scaling factor (typically ~0.96 for B3LYP) can improve the agreement with experimental data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[10]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). The regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The regions where the LUMO is localized are likely sites for nucleophilic attack.[11]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability.[2] A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[2]

For this compound, we would expect the HOMO to be distributed over the aromatic ring and the halogen atoms, while the LUMO would likely be localized on the electron-withdrawing nitrile group and the carbon atoms of the ring.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a 3D visualization of the charge distribution in a molecule.[12][13] It is invaluable for predicting how molecules will interact.[12]

-

Red Regions (Negative Potential): Indicate an excess of electrons and are potential sites for electrophilic attack. In this compound, this region is expected around the nitrogen atom of the nitrile group and the halogen atoms due to their lone pairs.

-

Blue Regions (Positive Potential): Indicate a deficiency of electrons and are potential sites for nucleophilic attack. These regions are typically found around the hydrogen atoms.

-

Green/Yellow Regions (Neutral Potential): Indicate neutral electrostatic potential.

The MEP map provides a clear, visual guide to the reactive sites of the molecule.[14][15]

Applications in Drug Development and Materials Science

The insights gained from these quantum chemical calculations have direct practical applications:

-